2'-Methyl-2-phenylacetophenone
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Overview
Description
2’-Methyl-2-phenylacetophenone is an organic compound with the molecular formula C15H14O It is a derivative of acetophenone, characterized by the presence of a methyl group and a phenyl group attached to the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-2-phenylacetophenone can be achieved through several methods. One common approach involves the reaction of 2-tolylboronic acid with benzeneacetonitrile under specific conditions . Another method includes the use of Fries rearrangement, which simplifies the synthetic steps and reduces the reaction time .
Industrial Production Methods: In industrial settings, the production of 2’-Methyl-2-phenylacetophenone often involves optimized reaction conditions to ensure high yields and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2’-Methyl-2-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2’-Methyl-2-phenylacetophenone has diverse applications in scientific research:
Chemistry: It is used as a photoinitiator in the synthesis of photosensitive resin systems.
Medicine: Research explores its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Methyl-2-phenylacetophenone involves its interaction with specific molecular targets and pathways. For instance, in photopolymerization, it acts as a photoinitiator, absorbing light and generating reactive species that initiate polymerization . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4’-Methyl-2-phenylacetophenone: Similar in structure but with a different position of the methyl group.
2-Phenylacetophenone: Lacks the methyl group, making it less sterically hindered.
4’-Chloro-2-phenylacetophenone: Contains a chlorine atom instead of a methyl group, altering its reactivity.
Uniqueness: 2’-Methyl-2-phenylacetophenone is unique due to the specific positioning of its methyl and phenyl groups, which influence its chemical reactivity and potential applications. Its structural features make it a valuable compound in various synthetic and industrial processes.
Properties
IUPAC Name |
1-(2-methylphenyl)-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-5-6-10-14(12)15(16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWEJVJMHRXPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425049 |
Source
|
Record name | 1-(2-Methylphenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16216-13-0 |
Source
|
Record name | 1-(2-Methylphenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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